N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine
Overview
Description
“N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine” is a chemical compound with the molecular formula C18H18N4 . It is also known by other names such as WZ811, WZ 811, and N,N’-(1,4-phenylenebis(methylene))bis(pyridin-2-amine) .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom . The InChI and SMILES notations provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The molecular weight of “N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine” is 290.4 g/mol . Other physical and chemical properties are not detailed in the search results.Scientific Research Applications
Histone Deacetylase Inhibition
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a closely related compound, was identified as an orally active histone deacetylase (HDAC) inhibitor. This compound exhibits selectivity for HDACs 1-3 and 11, blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis. It has shown significant antitumor activity in vivo and has entered clinical trials as a promising anticancer drug (Zhou et al., 2008).
Catalysis
Diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes have been investigated as chemoselective alkene hydrocarboxylation initiators. These complexes exhibit remarkable selectivity and efficiency in catalysis, showcasing the potential of pyridin-2-ylamine derivatives in organic synthesis (Dyer, Fawcett, & Hanton, 2005).
Coordination Chemistry
The synthesis and characterization of bifunctional oligo-α-aminopyridines and their copper(II) complexes have been described. These ligands and their metal complexes play a critical role in the development of coordination chemistry, potentially leading to new materials with unique magnetic and electronic properties (Hasan et al., 2003).
Antioxidant and Anticancer Activities
Novel diethyl(alkyl/aryl/heteroarylamino)(4‐(pyridin‐2‐yl)phenyl)methylphosphonates were synthesized and evaluated for their antioxidant and anti-breast cancer activities. These compounds have demonstrated significant biological activities, making them potential therapeutic agents (Prasad et al., 2013).
Corrosion Inhibition
A Schiff base derivative with multiple pyridine rings was synthesized and its corrosion inhibition properties on Q235 mild steel in 1.0 M HCl were assessed. This compound showed excellent inhibition efficiency, highlighting the application of pyridin-2-ylamine derivatives in protecting metals against corrosion (Ji et al., 2016).
properties
IUPAC Name |
N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-12H,13-14H2,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFRXIGQQRMEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468697 | |
Record name | WZ811 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine | |
CAS RN |
55778-02-4 | |
Record name | WZ811 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WZ 811 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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